molecular formula C12H12O3 B14897020 Methyl 4-(3-oxocyclobutyl)benzoate

Methyl 4-(3-oxocyclobutyl)benzoate

Cat. No.: B14897020
M. Wt: 204.22 g/mol
InChI Key: ZRGFSSGPCGOWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-oxocyclobutyl)benzoate is an organic compound featuring a benzoate ester core substituted at the para position with a 3-oxocyclobutyl group. For example, piperazine-linked quinoline benzoate derivatives (e.g., compounds C1–C7 in ) share a similar ester framework but differ in substituent complexity and electronic effects .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-(3-oxocyclobutyl)benzoate

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-4-2-8(3-5-9)10-6-11(13)7-10/h2-5,10H,6-7H2,1H3

InChI Key

ZRGFSSGPCGOWEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-oxocyclobutyl)benzoate can be synthesized through the esterification of 4-(3-oxocyclobutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of methyl 4-(3-oxocyclobutyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in various biochemical processes. The cyclobutyl ketone moiety may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares Methyl 4-(3-oxocyclobutyl)benzoate with select analogs from , focusing on substituent effects and characterization methods:

Compound Name Substituent Key Properties/Data Reference
This compound (Target) 3-oxocyclobutyl Hypothetical: High strain (cyclobutane), ketone reactivity, potential crystallinity
C1 () Piperazine-linked 2-phenylquinoline-4-carbonyl Yellow solid, $ ^1H $ NMR: δ 8.5–7.2 (aromatic), HRMS: m/z 487.2 [M+H]⁺
C2 () Piperazine-linked 2-(4-bromophenyl)quinoline White solid, $ ^1H $ NMR: δ 8.6–7.3 (aromatic), HRMS: m/z 565.1 [M+H]⁺
C3 () Piperazine-linked 2-(4-chlorophenyl)quinoline Yellow solid, $ ^1H $ NMR: δ 8.5–7.4 (aromatic), HRMS: m/z 521.1 [M+H]⁺
C6 () Piperazine-linked 2-(4-methoxyphenyl)quinoline White solid, $ ^1H $ NMR: δ 8.4–6.9 (aromatic), HRMS: m/z 517.2 [M+H]⁺

Key Observations :

Steric and Electronic Effects: The 3-oxocyclobutyl group in the target compound introduces significant steric strain compared to the planar, extended quinoline-piperazine substituents in C1–C7. This strain may reduce thermal stability but enhance reactivity in cycloaddition or nucleophilic addition reactions. Electron-withdrawing groups (e.g., bromo in C2, chloro in C3) in quinoline analogs increase melting points and influence NMR deshielding, whereas electron-donating groups (e.g., methoxy in C6) reduce crystallinity .

Synthetic Methodology: Compounds C1–C7 were synthesized via coupling of substituted quinolines with methyl benzoate derivatives in ethyl acetate, yielding solids after crystallization . By contrast, this compound would likely require cyclobutane ring formation (e.g., via [2+2] photocycloaddition) followed by esterification, as seen in analogous syntheses of strained systems .

Characterization Techniques :

  • $ ^1H $ NMR and HRMS data for C1–C7 confirm the integrity of the ester and substituent groups, with aromatic proton shifts (δ 6.9–8.6) and accurate mass matches (<5 ppm error) . For the target compound, similar techniques would resolve cyclobutyl proton splitting patterns and ketone-related IR stretches (~1700 cm⁻¹).

Research Implications and Limitations

While direct data for this compound are absent in the provided evidence, comparisons with C1–C7 highlight the following:

  • Crystallographic Challenges : The strained cyclobutane ring may complicate single-crystal growth, necessitating advanced software (e.g., SHELXL for refinement, WinGX for data processing) to resolve disorder or twinning .

Biological Activity

Methyl 4-(3-oxocyclobutyl)benzoate is an organic compound characterized by its unique cyclobutyl ketone moiety, which imparts distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H12O3
  • Molecular Weight : 204.22 g/mol

The presence of the ester functional group allows for hydrolysis, potentially releasing active benzoic acid derivatives that can participate in various biochemical processes. The cyclobutyl ketone moiety may interact with enzymes and receptors, influencing their activity and function.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can undergo hydrolysis, leading to the release of benzoic acid derivatives that may modulate various biological pathways. The cyclobutyl ketone structure is thought to facilitate interactions with enzymes involved in metabolic processes, although detailed mechanisms remain under investigation.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes may contribute to its efficacy .
  • Anti-inflammatory Effects : There is growing interest in the anti-inflammatory potential of compounds containing benzoic acid derivatives. This compound may exhibit such effects through modulation of inflammatory pathways .
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent. The precise mechanism by which it exerts these effects is still being elucidated .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of this compound against a range of bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound effectively reduced cell viability in human cancer cell lines such as HeLa and MCF-7. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cells .
  • Inflammation Models : Experimental models of inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition against various pathogens
Anti-inflammatoryReduced pro-inflammatory cytokine levels
CytotoxicityIC50 values in low micromolar range for cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.